Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone
Overview
Description
Benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.27 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole is 281.08004122 g/mol and the complexity rating of the compound is 423. The solubility of this chemical has been described as 39.8 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Potential
1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole and its derivatives show promise as anticancer agents. A study synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated their cytotoxicity against various human neoplastic cell lines. Notably, certain compounds displayed selective cytotoxic activity and induced apoptosis in specific cancer cell lines, highlighting their potential as potent anticancer agents (Romero-Castro et al., 2011).
Antimicrobial and Anticancer Scaffold
Benzimidazole derivatives, including 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole, are recognized for their significant role in developing new bioactive substances. Recent work has led to the design and synthesis of numerous benzimidazole derivatives with impressive yields. Some of these compounds have shown potent antibacterial properties against various strains, including MRSA, and also exhibit cytotoxicity against multiple cancer cell lines (Pham et al., 2022).
Synthetic Processes
Research in green chemistry has explored the synthesis of benzimidazoles, including derivatives of 1-(2-methyl-3-nitrobenzoyl)-1H-benzimidazole, using supercritical methanol. This method not only synthesizes benzimidazoles efficiently but also uses earth-abundant materials, highlighting a sustainable approach in chemical synthesis (Sun, Bottari, & Barta, 2015).
Broad Spectrum Activity
Nitroheterocyclic compounds, including nitrobenzimidazoles, are known for their broad-spectrum activity against various protozoan and bacterial infections. These compounds, through their biologically active nitro groups, have been used as therapeutic agents in treating a range of infections (Raether & Hänel, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-11(5-4-8-13(10)18(20)21)15(19)17-9-16-12-6-2-3-7-14(12)17/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYJQQDNEQYZRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320035 | |
Record name | benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49670514 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314022-87-2 | |
Record name | benzimidazol-1-yl-(2-methyl-3-nitrophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601320035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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